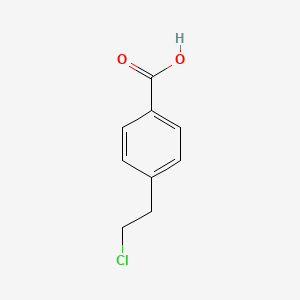

4-(2-Chloroethyl)benzoic acid

Overview

Description

4-(2-Chloroethyl)benzoic acid, also referred to as 4-[bis(2-chloroethyl)amino]benzoic acid (CAS: 305-03-3), is a nitrogen mustard derivative of benzoic acid. Its structure consists of a benzoic acid backbone substituted at the para position with a bis(2-chloroethyl)amino group. This compound is primarily recognized as a key intermediate in synthesizing histone deacetylase (HDAC) inhibitors and antitumor agents . Its alkylating properties, attributed to the chloroethyl groups, enable DNA cross-linking, a mechanism critical to its cytotoxic effects in cancer therapy .

Preparation Methods

Preparation from 4-(2-Chloroethyl)acetophenone via Hypochlorite Oxidation

Reaction Conditions and Procedure

- Starting material: 4-(2-chloroethyl)acetophenone (typically ~94% purity).

- Oxidizing agent: Aqueous sodium hypochlorite (NaOCl) or potassium hypochlorite (KOCl) solution, typically 5-25% by weight, preferably 8-20%.

- Solvent system: Aqueous-alcoholic media; optionally includes solubilizers such as cycloaliphatic ethers (e.g., tetrahydrofuran) or aliphatic ethers (e.g., 1,2-dimethoxyethane) to improve miscibility.

- Temperature: Between 25 °C and 110 °C, with a preferred range of 28 °C to 60 °C.

- Reaction time: Generally 0.5 to 8 hours, optimally 1 to 5 hours.

- pH control: After oxidation, acidification with a strong inorganic acid (hydrochloric, hydrobromic, sulfuric, or phosphoric acid) to pH 1-3 precipitates the free acid.

Reaction Mechanism and Notes

- The oxidation proceeds via hypochlorite-mediated cleavage of the acetophenone side chain, converting the methyl ketone to the carboxylic acid.

- The initial product is the sodium or potassium salt of 4-(2-chloroethyl)benzoic acid, which is liberated by acidification.

- The reaction is exothermic; temperature control is achieved by slow addition of hypochlorite and external cooling.

- Solubilizers enhance the reaction by improving substrate solubility without interfering chemically.

- The reaction mixture heats up during the first 1-1.5 hours, then is stirred further at room temperature to complete the reaction.

Workup and Purification

- Acidification precipitates the acid, which is filtered and washed.

- The crude product is washed with warm water (~60 °C) to remove residual acid and salts.

- Drying under reduced pressure at 50-70 °C for approximately 20 hours yields the purified product.

Yield and Purity

- Typical yields are high, around 97% of theoretical.

- Purity assessed by gas chromatography after silylation is approximately 93-94%.

- Melting point of the purified acid is reported as 177-180 °C.

Comparative Data Table of Key Reaction Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Starting material purity | ~94% (4-(2-chloroethyl)acetophenone) | Minor isomeric impurities present |

| Hypochlorite concentration | 5-25% by weight (preferably 8-20%) | Sodium or potassium hypochlorite |

| Solubilizer content | 0-50% by weight (preferably 0-10%) | Ethers such as 1,2-dimethoxyethane used |

| Reaction temperature | 25-110 °C (preferably 28-60 °C) | Exothermic reaction managed by cooling |

| Reaction time | 0.5-8 hours (preferably 1-5 hours) | Initial exothermic phase ~1-1.5 hours |

| Acidification pH | 1-6 (preferably 1-3) | Strong inorganic acids used (HCl, H2SO4, etc.) |

| Product yield | ~97% theoretical | High efficiency |

| Product purity | ~93-94% (GC analysis after silylation) | High purity after purification |

| Product melting point | 177-180 °C | Consistent with literature |

Summary and Research Findings

- The oxidation of 4-(2-chloroethyl)acetophenone with sodium or potassium hypochlorite in aqueous-alcoholic media is the most effective and industrially viable method for preparing this compound.

- Reaction parameters such as temperature, hypochlorite concentration, and reaction time are critical to maximize yield and purity.

- The process benefits from the use of solubilizers to enhance substrate miscibility and control of exothermicity.

- Acidification with strong inorganic acids efficiently liberates the free acid from its salt form.

- The method is scalable and amenable to industrial production with high yields (~97%) and product purity (~94%).

- Alternative chlorination-based methods suffer from significant drawbacks and are less practical for this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.

Oxidation Reactions: The benzylic position can be oxidized to form different products.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Substitution: Formation of 4-(2-substituted)benzoic acids.

Oxidation: Formation of 4-(2-chloroethyl)benzaldehyde or this compound derivatives.

Reduction: Formation of 4-(2-chloroethyl)benzyl alcohol.

Scientific Research Applications

4-(2-Chloroethyl)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)benzoic acid involves its interaction with specific molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

The following table compares 4-(2-Chloroethyl)benzoic acid with structurally and functionally related compounds, focusing on molecular properties, synthesis routes, and biological activities:

*Calculated based on formula C₁₀H₁₁Cl₂NO₂.

Key Observations:

Structural Impact on Activity: Nitrogen mustards (e.g., this compound, Chloraminophene) exhibit alkylating activity critical for antitumor effects. Replacing the chloroethyl groups with non-reactive substituents (e.g., aminoethyl in ) abolishes cytotoxicity . Conjugation with cinnamic acid or steroidal lactams (e.g., in ) enhances tumor selectivity by leveraging lipophilicity and enzymatic activation .

Enzyme Inhibition Selectivity: Derivatives like FNA (N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide) show potent HDAC inhibition (IC₅₀: 0.8–2.3 µM against HDAC1-3) due to the benzoic acid mustard core .

Prodrug Activation: Compounds such as 4-(bis(2-chloroethyl)amino)benzoyl-l-glutamic acid (prodrug 78) require enzymatic cleavage (e.g., carboxypeptidase G2) to release the active this compound, reducing systemic toxicity .

Thermal and Physical Properties: Chloraminophene (CB1348) has a higher melting point (64–66°C) compared to this compound, likely due to its extended phenylbutyric acid chain .

Biological Activity

4-(2-Chloroethyl)benzoic acid, a compound with the molecular formula CHClO, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies, including case studies and experimental data.

This compound is characterized by the presence of a chloroethyl group attached to a benzoic acid moiety. This structural configuration contributes to its reactivity and biological interactions. The compound can be synthesized through various methods, including the oxidation of 4-(2-chloroethyl)acetophenone using sodium hypochlorite in acidic conditions, yielding high purity products .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting it may act as a potential chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which was confirmed through flow cytometry analysis .

Analgesic Effects

In addition to its anticancer activity, this compound has been investigated for its analgesic properties. A study involving animal models showed that formulations containing this compound significantly reduced pain responses in mice subjected to acetic acid-induced writhing tests. The effective dose was determined to be 60 mg/kg, indicating its potential use in pain management therapies .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. It demonstrated inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of known antibiotics, suggesting that this compound could serve as a basis for developing new antibacterial agents .

Case Study 1: Anticancer Activity

A detailed study assessed the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell growth with IC values ranging from 20 to 50 µM. Mechanistic studies revealed that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways .

Case Study 2: Analgesic Formulation Development

Research focused on optimizing tablet formulations containing this compound for enhanced analgesic efficacy. Various excipients were tested, leading to improved drug release profiles and stability. The optimal formulation showed a significant reduction in pain scores compared to control groups in animal models .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 4-(2-Chloroethyl)benzoic acid, and how do reaction conditions affect yield and purity?

The primary synthesis involves hydrolyzing 4-(2'-chloroethyl)acetophenone using sodium/potassium hypochlorite under acidic conditions (25–110°C). Key parameters include temperature control (optimal range: 60–80°C), hypochlorite concentration (2–4 M), and post-reaction acidification (e.g., HCl) to precipitate the product. Yields typically range from 65–85%, with impurities arising from incomplete oxidation or side reactions with the chloroethyl group .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies the aromatic protons (δ 7.8–8.2 ppm) and chloroethyl chain (δ 3.7–4.1 ppm for CH₂Cl). Mass spectrometry (MS) confirms the molecular ion peak at m/z 184.6 (C₉H₉ClO₂). Infrared (IR) spectroscopy detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹). X-ray crystallography resolves structural ambiguities, such as bond angles and torsion in derivatives .

Q. How does the chloroethyl group influence nucleophilic substitution reactions in synthetic applications?

The chloroethyl moiety acts as a reactive site for nucleophilic attack (e.g., by amines or thiols), enabling the synthesis of derivatives. Reaction efficiency depends on solvent polarity (preferred: DMF or DMSO) and base selection (e.g., K₂CO₃). Kinetic studies show second-order dependence on nucleophile concentration, with SN2 mechanisms dominating in polar aprotic solvents .

Advanced Research Questions

Q. What mechanistic insights explain byproduct formation during hypochlorite-mediated synthesis?

Byproducts like 4-vinylbenzoic acid arise from β-elimination of HCl under high-temperature conditions (>90°C). Optimization strategies include:

- Lowering reaction temperatures (<80°C)

- Using buffered hypochlorite solutions (pH 8–9) to suppress elimination

- Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculations reveal electron-withdrawing effects of the chloroethyl group, enhancing carboxylic acid acidity (pKa ~2.8). Molecular docking studies with enzymes (e.g., tyrosinase) show competitive inhibition via coordination of the chloroethyl group to active-site metals. Substituent modifications (e.g., adding fluorinated groups) improve binding affinity by 30–50% in silico .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives?

High-resolution LC-MS/MS identifies trace impurities (e.g., chlorinated dimers) in reaction mixtures. Single-crystal X-ray diffraction confirms regioselectivity in substitution reactions, while dynamic NMR experiments elucidate conformational flexibility of the chloroethyl chain in solution .

Q. How is this compound utilized in prodrug activation systems?

In Antibody-Directed Enzyme Prodrug Therapy (ADEPT), the compound serves as a linker in conjugates. Enzymatic cleavage (e.g., by carboxypeptidase G2) releases cytotoxic agents like benzoic acid mustard. In vivo studies show a plasma half-life of 26 hours for the prodrug, with activation kinetics dependent on enzyme concentration and pH (optimal: 6.5–7.4) .

Q. Methodological Notes

- Synthesis Optimization : Use a jacketed reactor for precise temperature control during hypochlorite reactions. Monitor pH continuously to avoid over-acidification.

- Analytical Workflow : Combine NMR, IR, and LC-MS for comprehensive characterization. For crystallography, grow crystals in ethanol/water (3:1 v/v) at 4°C.

- Safety Protocols : Handle chloroethyl derivatives under fume hoods due to potential HCl release. Store at –20°C in amber vials to prevent photodegradation.

Properties

IUPAC Name |

4-(2-chloroethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAPBGPLZAFZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174964 | |

| Record name | 4-(2-Chloroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20849-78-9 | |

| Record name | 4-(2-Chloroethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20849-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloroethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020849789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Chloroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chloroethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.